N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-alpha-[(1-oxobutyl)amino]benzenepropanamide
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Overview
Description
Philanthotoxin 343 trihydrochloride is a synthetic analogue of philanthotoxin-433, a polyamine toxin originally isolated from the venom of the Egyptian solitary wasp, Philanthus triangulum . This compound is known for its ability to non-selectively block excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors and ionotropic glutamate receptors
Preparation Methods
The synthesis of philanthotoxin 343 trihydrochloride involves several steps, including amine alkylation, reductive amination, and amide formation followed by reduction to the desired amine . The most direct method to prepare philanthotoxin analogues is through the reduction of philanthotoxin 343 analogues
Chemical Reactions Analysis
Philanthotoxin 343 trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced analogues .
Scientific Research Applications
Philanthotoxin 343 trihydrochloride has a wide range of scientific research applications. In neuropharmacology, it is used to study the inhibition of nicotinic acetylcholine receptors and ionotropic glutamate receptors . This compound has been shown to have neuroprotective effects in models of retinal and optic nerve injury, making it a potential candidate for the treatment of conditions such as glaucoma . Additionally, philanthotoxin 343 trihydrochloride is being investigated for its potential as an insecticide due to its ability to block neurotransmitter ion channels in insects .
Mechanism of Action
The mechanism of action of philanthotoxin 343 trihydrochloride involves the non-selective blocking of excitatory neurotransmitter ion channels . This compound acts as an open-channel blocker, penetrating deep into the channel pore where the environment is hydrophilic, while the hydrophobic head group interacts with the outer parts of the pore . This blocking mechanism inhibits the flow of ions through the channel, thereby preventing neurotransmission .
Comparison with Similar Compounds
Philanthotoxin 343 trihydrochloride is similar to other philanthotoxins, such as philanthotoxin-433 and philanthotoxin-12 . it exhibits unique properties that make it distinct from these analogues. For example, philanthotoxin 343 trihydrochloride has been shown to have a different potency and selectivity profile compared to philanthotoxin-433 and philanthotoxin-12 . Other similar compounds include argiotoxins and polyamine toxins from orb-web spider venoms, which share structural similarities but differ in their ease of synthesis and specific biological activities .
Properties
CAS No. |
123949-34-8 |
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Molecular Formula |
C23H41N5O3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
DTWANULJDRVTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Origin of Product |
United States |
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